3-benzyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
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Overview
Description
“3-benzyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one” is a chemical compound with the CAS Number: 314742-78-4. It has a molecular weight of 280.32 .
Synthesis Analysis
The synthesis of coumarin heterocycles, which includes “this compound”, has been a subject of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents and catalysts .Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C18H16O3/c1-11-14-8-9-16 (19)12 (2)17 (14)21-18 (20)15 (11)10-13-6-4-3-5-7-13/h3-9,19H,10H2,1-2H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 280.32 and a storage temperature of 28 C .Scientific Research Applications
Synthetic Approaches and Chemical Properties
6H-Benzo[c]chromen-6-ones, closely related to 3-benzyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one, serve as core structures in secondary metabolites with significant pharmacological importance. Due to their limited natural availability, synthetic methodologies for these compounds have been extensively reviewed. Key synthetic protocols include Suzuki coupling reactions for biaryl synthesis followed by lactonization, and reactions of 3-formylcoumarin with various agents, showcasing the compound's central role in pharmaceutical chemistry and synthetic organic chemistry (Mazimba, 2016).
Anticancer Applications
Research indicates that derivatives similar to this compound exhibit high tumor specificity with minimal toxicity to keratinocytes. Compounds within this class have been studied for their apoptotic effects on human oral squamous cell carcinoma cells, suggesting potential for developing new anticancer drugs with reduced side effects (Sugita et al., 2017).
Antioxidant Activity
Chromones and their derivatives, including structures similar to this compound, have been identified as potent radical scavengers. These compounds are present in the human diet and are associated with anti-inflammatory, antidiabetic, antitumor, and anticancer activities. The antioxidant properties are attributed to their ability to neutralize active oxygen and disrupt free radical processes, leading to delayed or inhibited cell impairment and disease (Yadav et al., 2014).
Applications in Organic Light-Emitting Diodes (OLEDs)
Research into organic optoelectronics has explored derivatives of phenylboronic acids, closely related to this compound, for use in OLED devices. The development of new conjugated systems, including BODIPY-based materials, highlights the potential of such compounds as active materials in OLEDs for improved light-emitting properties (Squeo & Pasini, 2020).
Bioactive Heterocyclic Compound Applications
Hydroxycoumarins, including compounds related to this compound, have been recognized for their significant chemical, photochemical, and biological properties. They are utilized in pharmaceuticals, perfumery, and agrochemical industries. The synthesis and reactivity of these compounds open avenues in genetics, pharmacology, microbiology, and more, demonstrating their wide-ranging application potential (Yoda, 2020).
Safety and Hazards
Future Directions
The future directions for “3-benzyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one” could involve further exploration of its synthesis methods and investigation of its biological properties. Given the interest in coumarins for their various biological properties , there is potential for continued research in this area.
Properties
IUPAC Name |
3-benzyl-7-hydroxy-4,8-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-11-14-8-9-16(19)12(2)17(14)21-18(20)15(11)10-13-6-4-3-5-7-13/h3-9,19H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUFQLSMJINTKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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